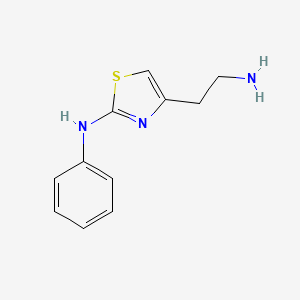

2-Anilino-4-(2-aminoethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLIBPVYYKEUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Anilino-4-(2-aminoethyl)thiazole

The following technical guide provides an in-depth analysis of 2-Anilino-4-(2-aminoethyl)thiazole , a privileged scaffold in medicinal chemistry known for its dual potential in kinase inhibition and histaminergic modulation.

Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

2-Anilino-4-(2-aminoethyl)thiazole (CAS: 124458-17-9) is a bioactive heterocyclic compound belonging to the 2-aminothiazole class.[1][2][3][4][5] It represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[2] Its chemical architecture combines a thiazole core (implicated in kinase inhibition), a 2-anilino substituent (hydrophobic pocket interaction), and a 4-(2-aminoethyl) side chain (a histamine bioisostere). This guide details its physicochemical properties, synthetic pathways, and utility as a lead compound in oncology and neuropharmacology.

Chemical Profile & Structural Logic

The compound's efficacy stems from its ability to mimic ATP in kinase pockets or biogenic amines in GPCRs.

| Property | Data |

| IUPAC Name | 4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |

| Molecular Formula | C₁₁H₁₃N₃S |

| Molecular Weight | 219.31 g/mol |

| CAS Number | 124458-17-9 |

| LogP (Predicted) | ~2.3 (Moderate lipophilicity, CNS penetrant potential) |

| pKa (Basic) | ~9.5 (Aminoethyl group), ~5.2 (Thiazole nitrogen) |

| H-Bond Donors | 2 (Anilino NH, Primary Amine NH₂) |

| H-Bond Acceptors | 3 (Thiazole N, Primary Amine N, Thiazole S) |

Structural Pharmacophores

-

Thiazole Core: Acts as a bioisostere of the imidazole ring found in histamine, but with higher lipophilicity, enhancing membrane permeability.

-

2-Anilino Group: A critical hydrophobic moiety. In kinase inhibitors (e.g., Dasatinib), this group occupies the hydrophobic back-pocket of the ATP-binding site, providing selectivity over other ATP-dependent enzymes.

-

4-(2-Aminoethyl) Tether: This flexible basic side chain mimics the ethylamine tail of histamine and dopamine, allowing ionic interactions with aspartate residues in GPCR transmembrane domains (e.g., Asp98 in H2 receptors).

Synthesis Protocol (Hantzsch Thiazole Coupling)

The most robust synthesis utilizes the Hantzsch Thiazole Synthesis , coupling a thiourea derivative with an

Reaction Scheme Visualization

Figure 1: Step-wise Hantzsch synthesis pathway utilizing a protected amine precursor to ensure regioselectivity.

Step-by-Step Methodology

Phase 1: Cyclization

-

Reagents: Dissolve 10 mmol of N-phenylthiourea and 10 mmol of 4-phthalimido-1-bromo-2-butanone in 50 mL of anhydrous ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) until the starting thiourea is consumed.

-

Workup: Cool the solution. The hydrobromide salt of the phthalimido-protected thiazole often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from ethanol/ether.

Phase 2: Deprotection (Gabriel Amine Release)

-

Hydrazinolysis: Suspend the intermediate (5 mmol) in 30 mL of ethanol. Add hydrazine hydrate (15 mmol, 3 eq).

-

Reaction: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form as a byproduct.

-

Purification:

-

Cool and filter off the phthalhydrazide solid.

-

Concentrate the filtrate.

-

Dissolve the residue in 1M HCl (to protonate the product) and wash with ether (to remove non-basic impurities).

-

Basify the aqueous layer with 2M NaOH to pH > 10.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry over anhydrous

and evaporate to yield the free base oil. -

Optional: Convert to dihydrochloride salt using HCl/Dioxane for long-term stability.

-

Pharmacological Applications[1][4][5][6][7]

A. Kinase Inhibition (Oncology)

The 2-aminothiazole scaffold is a known "hinge binder" in kinase domains.

-

Mechanism: The thiazole nitrogen (N3) and the anilino NH act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (similar to the aminopyrimidine pharmacophore in CDK inhibitors).

-

Target Specificity: Analogs of this compound have shown potency against CDK2 (Cell cycle) and Src family kinases .[2] The 2-anilino group is essential for potency; replacing it with an alkyl group often abolishes activity.

B. Histaminergic Modulation (GPCRs)

-

H2 Receptor Agonism: The 4-(2-aminoethyl)thiazole moiety is structurally homologous to histamine.

-

Mechanism: The terminal amine interacts with Asp98 (TM3) of the H2 receptor, while the thiazole ring engages in

- -

Differentiation: Unlike histamine, the bulky 2-anilino group may prevent full receptor activation (partial agonism) or extend into an accessory binding pocket, potentially conferring H2 antagonism useful in gastric acid suppression research.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.

Experimental Validation: Kinase Binding Assay

To validate the compound's activity as a kinase inhibitor, the following FRET-based LanthaScreen protocol is recommended.

-

Preparation: Prepare a 10 mM stock of 2-Anilino-4-(2-aminoethyl)thiazole in DMSO.

-

Dilution: Create a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation:

-

Mix 5 µL of compound with 5 µL of Kinase/Antibody mixture (e.g., CDK2/CyclinA + Eu-anti-GST antibody).

-

Incubate for 1 hour at Room Temperature to allow equilibrium binding.

-

-

Tracer Addition: Add 5 µL of Alexa Fluor® 647-labeled ATP-competitive tracer.

-

Detection: Read fluorescence on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

-

Analysis: Calculate

by plotting the Emission Ratio (665/615) against log[Compound]. A decrease in FRET signal indicates displacement of the tracer by the test compound.

References

-

BenchChem. (n.d.). 2-Anilino-4-(2-aminoethyl)thiazole: Advanced Synthetic Methodologies and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11797847, 4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine. Retrieved from

-

Mishra, C. B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from

-

Chimenti, F., et al. (2021).[1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules. Retrieved from

-

Chem-Impex International. (n.d.). Product Catalog: 2-Anilino-4-(2-Aminoethyl)Thiazole. Retrieved from

Sources

The Anilinothiazole Scaffold: A Technical Review of Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The 2-anilinothiazole (N-phenylthiazol-2-amine) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its planar heteroaromatic structure mimics the purine ring system of adenosine triphosphate (ATP), making it an exceptional template for designing Type I and Type II kinase inhibitors. Beyond oncology, recent structure-activity relationship (SAR) campaigns have validated its utility in antimicrobial (DNA gyrase inhibition) and neuroprotective (tau aggregation inhibition) domains.

This technical guide synthesizes the current state of anilinothiazole chemistry, moving from mechanistic synthesis to molecular pharmacology.

Structural Significance & Physicochemical Profile[1][2][3][4]

The anilinothiazole core consists of a thiazole ring fused via a secondary amine to a phenyl group. Its pharmacological dominance stems from three specific molecular attributes:

-

H-Bonding Donor/Acceptor Motifs: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinase enzymes.

-

Lipophilicity Tuning: The sulfur atom increases lipophilicity (LogP) compared to oxazole analogs, often improving membrane permeability without compromising water solubility when solubilizing groups (e.g., morpholine, piperazine) are added.

-

Conformational Rigidity: The bond between the aniline nitrogen and the thiazole C2 position exhibits partial double-bond character, restricting rotation and pre-organizing the molecule for active site binding.

Synthetic Strategies: The Hantzsch Protocol[2][5][6]

While various methods exist (e.g., Buchwald-Hartwig amination of 2-halothiazoles), the Hantzsch Thiazole Synthesis remains the gold standard due to its atom economy and reliability. It involves the condensation of

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the

Figure 1: Mechanistic flow of the Hantzsch synthesis for anilinothiazoles.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-chlorophenyl)-N-phenylthiazol-2-amine.

Reagents:

-

2-Bromo-4'-chloroacetophenone (1.0 eq)

-

N-Phenylthiourea (1.0 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (1.2 eq - optional, as acid scavenger)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of N-phenylthiourea in 20 mL of absolute ethanol.

-

Addition: Add 5.0 mmol of 2-bromo-4'-chloroacetophenone portion-wise over 5 minutes at room temperature. Note: The reaction is exothermic; observe slight warming.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

In-Process Control (IPC): Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting thiourea (lower Rf) should disappear, replaced by a highly fluorescent spot (under UV 254nm).

-

Work-up (Self-Validating Step):

-

Cool the mixture to room temperature.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Pour the reaction mixture into 50 mL of ice-cold water and neutralize with 10% NaHCO₃ solution to pH 8. This ensures the free base is liberated from the hydrobromide salt.

-

-

Purification: Recrystallize from hot ethanol/water (9:1) to yield crystalline needles.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

7.0–7.5 ppm. The NH proton typically appears as a broad singlet >10 ppm.

Medicinal Chemistry & Therapeutic Applications[1][4][5][7][8][9][10][11][12]

Oncology: Kinase Inhibition

The anilinothiazole scaffold is a potent ATP-competitive inhibitor. It functions primarily by mimicking the adenine ring of ATP.

-

Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase "hinge" region (e.g., Met318 in CDK2), while the anilinic NH donates a hydrogen bond to the backbone carbonyl (e.g., Glu81 in CDK2).

-

Key Targets:

-

Dasatinib (Sprycel): Although a thiazole-carboxamide, its binding mode validates the thiazole-NH motif for BCR-ABL and SRC inhibition.

-

CDK Inhibitors: 2-Anilinothiazoles have shown nanomolar potency against Cyclin-Dependent Kinases (CDK2, CDK5), crucial for cell cycle regulation.[2]

-

Antimicrobial Activity

Recent studies have highlighted the efficacy of 2-anilinothiazoles against multidrug-resistant (MDR) bacteria.

-

Target: DNA Gyrase B subunit (ATPase domain).

-

SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring often enhance antibacterial potency by increasing the acidity of the NH, strengthening the H-bond interaction with the target active site.

Neurodegeneration

-

Target: CDK5/p25.

-

Context: Hyperactivation of CDK5 leads to tau hyperphosphorylation in Alzheimer's disease. Anilinothiazoles act as blood-brain barrier (BBB) permeable inhibitors, reducing neurotoxicity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the anilinothiazole scaffold is tightly controlled by substitutions at three key positions.

| Position | Modification | Effect on Activity |

| Aniline Ring (N-Phenyl) | Para-substitution (4') | Critical: Small lipophilic groups (F, Cl, Me) often improve potency. Large groups can induce steric clash unless the pocket is deep (e.g., kinase specificity pocket). |

| Thiazole C4 | Aryl/Heteroaryl | Potency Driver: A flat aromatic ring here (phenyl, pyridyl) extends conjugation and engages in |

| Thiazole C5 | Small Alkyl / Halogen | Selectivity: Bulky groups here usually abolish activity due to steric clash with the kinase gatekeeper residue. Small groups (F, Me) can improve metabolic stability. |

Visualizing the Kinase Binding Mode

Figure 2: Pharmacophore mapping of Anilinothiazole binding within a generic Kinase ATP pocket.

References

-

Helal, C. J., et al. (2004). "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Khalifa, M. E. (2018).[3] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica. Link

-

BenchChem. (2025).[1] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." BenchChem Technical Notes. Link

-

Alizadeh, S. R., & Hashemi, S. M. (2021).[4] "Development of 2-aminothiazole core in anticancer therapeutic areas." Medicinal Chemistry Research. Link

-

Mishra, C. B., et al. (2015). "Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors." Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Anilino-4-(2-aminoethyl)thiazole: A Technical Guide for Drug Discovery

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including FDA-approved drugs. This technical guide focuses on a specific derivative, 2-Anilino-4-(2-aminoethyl)thiazole, a molecule poised for significant exploration in drug discovery. While direct extensive research on this particular compound is emerging, its structural components—the 2-anilino group and the 4-(2-aminoethyl) side chain—are hallmarks of potent modulators of key biological pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a prospective analysis of its therapeutic potential, outlining plausible mechanisms of action, and presenting a roadmap for its investigation. We will delve into the rationale behind its design, propose detailed experimental workflows for its validation, and explore avenues for structure-activity relationship (SAR) studies to optimize its potential as a therapeutic agent.

Introduction: The Promise of the 2-Anilino-4-(2-aminoethyl)thiazole Scaffold

The thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, a structure that has been extensively modified to produce a wide array of therapeutic agents.[1][2] The 2-aminothiazole moiety, in particular, has garnered significant attention in drug discovery for its diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic properties.[3][4][5] Its prominence is exemplified by the FDA-approved drugs Dasatinib, a potent kinase inhibitor for the treatment of chronic myeloid leukemia, and Alpelisib, a PI3K inhibitor used in breast cancer therapy.[3][6]

The subject of this guide, 2-Anilino-4-(2-aminoethyl)thiazole, is a strategically designed molecule that leverages the established biological relevance of the 2-aminothiazole core. Its key structural features are:

-

The 2-Anilino Group: The presence of an anilino moiety at the 2-position is a critical determinant of biological activity. Modifications to the phenyl ring, such as the addition of electron-donating or electron-withdrawing groups, can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets.[6]

-

The 4-(2-aminoethyl) Side Chain: The C-4 position of the thiazole ring is a crucial point for molecular interactions.[6] The 2-aminoethyl side chain not only enhances solubility but also provides a versatile functional handle for a wide range of chemical transformations, making it ideal for exploring structure-activity relationships (SAR) and developing novel analogs.[6][7][8]

This guide will explore the therapeutic potential of this scaffold, with a primary focus on oncology and inflammatory diseases, given the established activities of its structural analogs.

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the extensive literature on 2-aminothiazole derivatives, we hypothesize that 2-Anilino-4-(2-aminoethyl)thiazole may exert its therapeutic effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Kinase Inhibition: A Primary Avenue of Investigation

Many 2-aminothiazole-containing drugs function as ATP-competitive kinase inhibitors.[6] The anilino group can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. Potential kinase targets for 2-Anilino-4-(2-aminoethyl)thiazole include:

-

Cyclin-Dependent Kinases (CDKs): Structural analogs, particularly 2-anilino-4-(thiazol-5-yl)pyrimidines, are potent inhibitors of CDKs like CDK2 and CDK9, which are key regulators of cell cycle progression and transcription.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some piperazinyl-thiazole acetamide scaffolds have demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis.[3]

-

Src and Abl Kinases: The FDA-approved drug Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of Src and Abl kinases.[6]

Proposed Signaling Pathway: Inhibition of a Pro- कैंसर CDK Pathway

Caption: Proposed inhibition of the CDK4/6 pathway by 2-Anilino-4-(2-aminoethyl)thiazole.

Inhibition of Tubulin Polymerization

Several substituted diaryl-1,3-thiazole analogs have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1] The 2-anilino triazolopyrimidine class of compounds, which share structural similarities with our target scaffold, have also demonstrated potent antiproliferative effects through this mechanism.[9]

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

Caption: A stepwise workflow for validating tubulin polymerization inhibition.

Experimental Protocols for Target Validation

To rigorously assess the therapeutic potential of 2-Anilino-4-(2-aminoethyl)thiazole, a series of well-defined experimental protocols are essential.

Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole

The synthesis of the target compound can be achieved through established methods for 2-aminothiazole synthesis, such as the Hantzsch thiazole synthesis. A plausible synthetic route is outlined below:

Step 1: Synthesis of the α-haloketone intermediate. Step 2: Condensation with a substituted thiourea to form the 2-anilinothiazole core. Step 3: Introduction and modification of the 4-(2-aminoethyl) side chain.

The primary amine of the 2-aminoethyl group serves as a versatile handle for creating a library of derivatives for SAR studies.[6]

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 2-Anilino-4-(2-aminoethyl)thiazole against a panel of cancer- and inflammation-related kinases.

Methodology:

-

Kinase Panel Selection: Select a panel of kinases based on the hypothesized targets (e.g., CDK2, CDK9, VEGFR-2, Src, Abl).

-

Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced during the kinase reaction.

-

Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the kinase, its specific substrate, ATP, and the test compound. c. Incubate at the optimal temperature for the kinase. d. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. f. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each kinase.

| Parameter | Description |

| Kinase Panel | CDK2/CycE, CDK9/CycT1, VEGFR-2, Src, Abl |

| Substrate | Specific peptide substrate for each kinase |

| ATP Concentration | At or near the Km for each kinase |

| Compound Concentration | 10-point dose-response curve (e.g., 0.1 nM to 10 µM) |

| Positive Control | A known inhibitor for each kinase (e.g., Staurosporine) |

| Negative Control | DMSO |

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the antiproliferative effects of 2-Anilino-4-(2-aminoethyl)thiazole on various cancer cell lines.

Methodology: MTT Assay

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | Tumor Type | Hypothesized Target Pathway |

| HCT116 | Colon Cancer | CDK, Wnt/β-catenin |

| A549 | Lung Cancer | EGFR, MAPK |

| MCF-7 | Breast Cancer | Estrogen Receptor, PI3K/Akt |

| K562 | Leukemia | Bcr-Abl |

Structure-Activity Relationship (SAR) Studies: A Roadmap to Optimization

The modular nature of the 2-Anilino-4-(2-aminoethyl)thiazole scaffold makes it an excellent candidate for SAR studies.

SAR Exploration Workflow

Caption: A workflow for structure-activity relationship (SAR) studies.

Modifications of the 2-Anilino Moiety

Systematic investigation of various substituents on the phenyl ring is crucial to understand their electronic and steric effects.[6] Both electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups at the ortho, meta, and para positions should be explored.

Bioisosteric Replacements of the 4-(2-aminoethyl) Side Chain

Bioisosteric replacement of the aminoethyl side chain with other functional groups of similar size, shape, and electronic properties can lead to improved analogs with enhanced potency, selectivity, and pharmacokinetic profiles.[6]

Pharmacokinetic Considerations

Early assessment of the pharmacokinetic (PK) properties of 2-Anilino-4-(2-aminoethyl)thiazole and its analogs is critical for their successful development. Studies on other 2-aminothiazole derivatives with anti-prion activity have shown that some analogs can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[10] Key PK parameters to investigate include:

-

Solubility: The aminoethyl group is expected to enhance aqueous solubility.[7][8]

-

Metabolic Stability: Incubation with liver microsomes can provide insights into the metabolic fate of the compound.[10]

-

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive intestinal absorption.

Conclusion and Future Perspectives

2-Anilino-4-(2-aminoethyl)thiazole represents a promising, yet underexplored, scaffold in drug discovery. Its structural similarity to known kinase inhibitors and tubulin polymerization inhibitors strongly suggests its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive framework for the systematic investigation of this molecule, from its synthesis and target validation to lead optimization through SAR studies. The proposed workflows and experimental protocols offer a clear path for researchers to unlock the full therapeutic potential of this exciting class of compounds. Future research should focus on generating a library of analogs to build a robust SAR dataset, followed by in vivo efficacy studies in relevant animal models for the most promising candidates.

References

-

Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). Pharmaceutical Research. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021). Medicinal Chemistry Research. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2022). Molecules. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ACS Publications. (2022). ACS Omega. [Link]

-

Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (2018). Journal of Heterocyclic Chemistry. [Link]

-

An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity - MDPI. (2024). International Journal of Molecular Sciences. [Link]

-

A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC. (2012). ACS Medicinal Chemistry Letters. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. (2021). Medicinal Chemistry Research. [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. (2021). Medicinal Chemistry Research. [Link]

-

2-aminothiazole, 96-50-4 - The Good Scents Company. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC. (2020). Molecules. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Molecules. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025). EXCLI Journal. [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (2012). Derma Chemica Sinica. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Affinity: Kinetic Optimization of 2-Anilino-4-(2-aminoethyl)thiazole Scaffolds

Executive Summary

This technical guide addresses the binding kinetics of 2-Anilino-4-(2-aminoethyl)thiazole derivatives. While traditional drug discovery emphasizes thermodynamic affinity (

The 2-aminothiazole core is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Cyclin-Dependent Kinase (CDK) inhibitors , Adenosine Receptor antagonists , and Prion disease therapeutics . This guide details the structural determinants of binding kinetics for this specific ligand class and provides a validated Surface Plasmon Resonance (SPR) protocol for measuring

Part 1: Structural Determinants of Kinetics

The 2-Anilino-4-(2-aminoethyl)thiazole scaffold functions through a distinct "Anchor and Latch" kinetic mechanism. Understanding this is prerequisite to experimental design.

The Hydrophobic Anchor (2-Anilino)

The anilino group at position 2 typically occupies a hydrophobic pocket (e.g., the ATP-binding site in kinases).

-

Kinetic Impact: This interaction drives the association rate (

) via the hydrophobic effect. Modifications here (e.g., adding halogens) primarily affect the initial recognition phase. -

Desolvation: The shedding of water molecules from this hydrophobic ring is often the rate-limiting step in association.

The Electrostatic Latch (4-Aminoethyl)

The 2-aminoethyl side chain at position 4 is the critical determinant of dissociation rate (

-

Protonation State: At physiological pH (7.4), the terminal primary amine is protonated (

). -

Mechanism: It acts as a flexible "latch," forming a salt bridge with conserved acidic residues (e.g., Asp or Glu) near the binding pocket entrance.

-

Entropic Penalty: The ethyl linker introduces rotatable bonds. The ligand must overcome the entropic cost of freezing these rotations to bind. This slows

but, once bound, the high-energy salt bridge significantly extends residence time (

Kinetic Binding Pathway

The binding event follows a two-step induced-fit mechanism:

-

Step 1 (Encounter): The 2-anilino core loosely associates with the hydrophobic pocket (fast

, fast -

Step 2 (Isomerization): The 4-aminoethyl tail reorients to engage the acidic residue, "locking" the complex (slow

).

Figure 1: Two-step binding mechanism characteristic of flexible thiazole scaffolds. The transition from Encounter to Stable Complex is driven by the aminoethyl tail.

Part 2: Validated SPR Experimental Protocol

Objective: Determine kinetic constants (

Materials & Chip Selection

| Component | Specification | Rationale |

| Sensor Chip | CM5 (Carboxymethylated Dextran) | Standard for high-capacity protein immobilization. Essential for detecting small molecules (requires Rmax > 30 RU). |

| Running Buffer | HBS-P+ with 2-5% DMSO | Thiazoles have poor aqueous solubility. DMSO is required but affects Refractive Index (RI). |

| Ligand (Target) | Biotinylated Protein (Site-specific) | Random amine coupling (EDC/NHS) may occlude the binding pocket. Biotin-Streptavidin (CAP chip or SA chip) is preferred for orientation. |

| Flow Rate | 60 - 100 µL/min | High flow rates minimize Mass Transport Limitation (MTL), crucial for fast kinetics. |

Step-by-Step Workflow

Phase A: Surface Preparation (Capture Method)

-

Conditioning: Inject 50 mM NaOH / 1 M NaCl (3 x 60s) to clean the Streptavidin surface.

-

Capture: Inject biotinylated target protein (10 µg/mL) at 10 µL/min.

-

Target Density: Aim for a theoretical

of 50-100 RU for kinetics.-

Calculation:

-

Note: For this small ligand (~250 Da) vs a kinase (~40 kDa), you need high protein loads (

RU) to see a signal.

-

Phase B: Solvent Correction

-

Prepare a DMSO calibration curve (4.5% to 5.8% if running at 5%).

-

Thiazoles are sensitive to bulk refractive index shifts; failure to correct will yield negative

values (artifacts).

Phase C: Kinetic Cycles (Single Cycle Kinetics recommended)

-

Startup: Run 5 cycles of buffer-only injections to equilibrate the surface.

-

Titration: Prepare a 5-point dilution series of the 2-anilino-4-(2-aminoethyl)thiazole (e.g., 0.1 µM to 10 µM).

-

Injection:

-

Association: 60 seconds (fast on-rate expected).

-

Dissociation: 300 seconds (critical for measuring residence time).

-

-

Wash: 50% DMSO pulse if "sticky" behavior is observed.

Figure 2: SPR workflow optimized for small molecule thiazole derivatives.

Part 3: Data Analysis & Interpretation[1]

Model Selection

Do not default to a simple 1:1 Langmuir model immediately.

-

1:1 Binding: Use if the sensorgram is "square" (fast on/fast off).

-

Two-State Reaction (Conformational Change): Use if you observe a complex association curve or biphasic dissociation. This is highly probable with the aminoethyl tail , which may induce a structural shift in the target protein.

Key Metrics

-

Residence Time (

): Calculated as-

Target: For efficacy, aim for

minutes (approx

-

-

Binding Efficiency Index (BEI):

.-

Thiazoles are efficient; ensure modifications to the aminoethyl tail do not increase MW disproportionately to the gain in affinity.

-

Troubleshooting "Square" Sensorgrams

If the sensorgram looks like a square wave (instant on/off), the kinetics are too fast for the instrument (

-

Solution: Lower the temperature from 25°C to 10°C. This slows the kinetics, bringing them into the measurable range of the instrument.

References

-

Copeland, R. A. (2016). The Drug-Target Residence Time Model: A 10-Year Retrospective. Nature Reviews Drug Discovery. Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

GE Healthcare. (2019). Biacore Sensor Surface Handbook. Cytiva Life Sciences. Link

- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis: Surface Plasmon Resonance. Cengage Learning.

-

Zhang, R., et al. (2014). Structure-Based Design of 2-Aminothiazole-Derived Kinase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes: In Vitro Profiling of 2-Anilino-4-(2-aminoethyl)thiazole

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Derivatives, particularly those with an anilino substitution at the 2-position, have been extensively investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[1][4][5][6] The compound 2-Anilino-4-(2-aminoethyl)thiazole is a novel research chemical featuring this key pharmacophore.[1][7] Its structural similarity to known ATP-competitive kinase inhibitors suggests its potential as a modulator of kinase activity.[4][5][8][9]

This guide provides a comprehensive set of in vitro protocols designed to characterize the biochemical and cellular activity of 2-Anilino-4-(2-aminoethyl)thiazole. Given that the anilino-thiazole moiety is a frequent constituent of Aurora kinase inhibitors, we propose Aurora Kinase A (AURKA) as a primary hypothetical target for initial profiling.[10][11][12][13] AURKA is a serine/threonine kinase that plays a pivotal role in mitotic progression and is a validated target in oncology.[10][12][13][14]

These protocols will enable researchers to:

-

Determine the direct inhibitory effect of the compound on purified kinase enzyme activity.

-

Assess the compound's impact on cancer cell viability and proliferation.

-

Confirm target engagement within a cellular context by measuring downstream signaling events.

Biochemical Profiling: Kinase Activity Assay

The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of a purified kinase.[15][16] Luminescence-based kinase assays are a widely adopted method due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[17][18] The principle relies on quantifying the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity.[18][19][20]

Principle of the Luminescence-Based Kinase Assay

The kinase reaction involves the transfer of a phosphate group from ATP to a substrate.[20] The assay is performed by adding a reagent (such as Kinase-Glo®) containing luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes a reaction that produces a stable luminescent signal, which is directly proportional to the ATP concentration.[18][19] Therefore, potent inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[20]

Experimental Workflow: Biochemical IC50 Determination

Caption: Workflow for determining the biochemical IC50 value.

Detailed Protocol: AURKA Inhibition Assay

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials:

-

Recombinant human Aurora Kinase A (AURKA)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP, Ultra-Pure

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)[19]

-

2-Anilino-4-(2-aminoethyl)thiazole

-

DMSO (Assay Grade)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 2-Anilino-4-(2-aminoethyl)thiazole in 100% DMSO.

-

Create a 10-point, 3-fold serial dilution series in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add compound dilutions and controls (DMSO only for 0% inhibition, and a known potent AURKA inhibitor for 100% inhibition) to the assay plate.

-

-

Kinase Reaction:

-

Prepare a 2X enzyme/substrate master mix in Kinase Reaction Buffer containing AURKA and MBP.

-

Add the master mix to each well of the assay plate.

-

Prepare a 2X ATP solution in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.

-

Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

-

-

Luminescent Detection:

-

Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[19]

-

Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well.

-

Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the luminescent signal using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_High_Control - Signal_Sample) / (Signal_High_Control - Signal_Low_Control)

-

High Control (0% Inhibition): Wells with DMSO only.

-

Low Control (100% Inhibition): Wells without enzyme or with a saturating concentration of a known inhibitor.

-

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

| Parameter | Recommended Concentration |

| Final AURKA Concentration | 1-5 nM |

| Final Substrate (MBP) Conc. | 0.2 µg/µL |

| Final ATP Concentration | 10 µM |

| Final Compound Concentration | Range (e.g., 1 nM to 10 µM) |

| Final DMSO Concentration | ≤ 1% |

| Reaction Volume | 10 µL |

Cellular Profiling: Target Engagement and Phenotypic Effects

While biochemical assays are crucial, cell-based assays provide more physiologically relevant data by assessing a compound's activity in the presence of cellular factors like membrane permeability, efflux pumps, and intracellular ATP concentrations.[15][16][21]

Proposed Cellular Mechanism of Action

AURKA is frequently overexpressed in cancer cells and promotes proliferation and survival.[11][12][14] It phosphorylates numerous substrates to regulate mitosis. Inhibition of AURKA is expected to induce cell cycle arrest (G2/M phase) and ultimately lead to apoptosis. This provides a clear phenotypic endpoint (cell death) and a specific biomarker (inhibition of substrate phosphorylation) to measure.[12][13]

Caption: Proposed signaling pathway for AURKA inhibition.

Protocol: Cell Viability Assay

This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line known to overexpress AURKA (e.g., HCT-116, HeLa).

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega or similar).

-

White, clear-bottom 96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of 2-Anilino-4-(2-aminoethyl)thiazole in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions. Include DMSO-only controls.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence on a plate reader.

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viable cells (relative to DMSO controls) against the compound concentration and fitting to a dose-response curve.

Protocol: Western Blot for Target Engagement

This protocol confirms that the compound inhibits AURKA activity inside the cell by measuring the phosphorylation status of a known downstream substrate.[22]

Materials:

-

6-well cell culture plates.

-

RIPA Lysis and Extraction Buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Primary antibodies: Anti-phospho-AURKA (Thr288), Anti-total-AURKA, Anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of 2-Anilino-4-(2-aminoethyl)thiazole (centered around the GI50 value) for a short duration (e.g., 2-6 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with the primary antibody (e.g., anti-phospho-AURKA) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the membrane (if necessary) and re-probe for total AURKA and the loading control (GAPDH).

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-AURKA signal to the total AURKA signal, and then to the loading control.

-

A dose-dependent decrease in the phospho-AURKA signal relative to the total AURKA signal indicates successful target engagement by the compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-Anilino-4-(2-aminoethyl)thiazole. By progressing from a direct biochemical assay to cell-based phenotypic and target engagement studies, researchers can efficiently determine the compound's potency, cellular efficacy, and mechanism of action. These foundational assays are critical for validating the compound as a potential kinase inhibitor and guiding further drug development efforts.

References

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

-

Profacgen. Cell-based Kinase Assays. [Link]

-

ResearchGate. Role of Aurora Kinase A (AURKA) in promoting cell survival and proliferation by modulating key signaling pathways. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. [Link]

-

Wikipedia. Aurora kinase A. [Link]

-

Taylor & Francis Online. (2024, October 24). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. [Link]

-

Wang, Y., et al. (2020). The role of Aurora-A in human cancers and future therapeutics. PMC, NIH. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

-

Dar, A. A., et al. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC, NIH. [Link]

-

Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

BMG Labtech. Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. [Link]

-

BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

-

Bettayeb, K., et al. (2010, October 29). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. PubMed. [Link]

-

Harris, P. A., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

-

Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

-

Interchim – Blog. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. [Link]

-

Protocols.io. In vitro kinase assay. [Link]

-

Caltech Authors. (2010, October 29). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. [Link]

-

ResearchGate. (2025, August 6). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity | Request PDF. [Link]

-

ResearchGate. Structural modifications to 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore. [Link]

-

MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

-

Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

Sources

- 1. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents [authors.library.caltech.edu]

- 10. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. inits.at [inits.at]

- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

Optimal dosage and concentration ranges for 2-Anilino-4-(2-aminoethyl)thiazole

Pharmacological Profiling, Optimal Concentration Ranges, and Experimental Protocols

Executive Summary & Compound Profile

2-Anilino-4-(2-aminoethyl)thiazole (CAS: 124458-17-9) is a privileged heterocyclic scaffold utilized primarily as a bioactive intermediate and pharmacological probe in drug discovery.[1][2] Its structure integrates two critical pharmacophores: the 2-anilinothiazole core (common in ATP-competitive kinase inhibitors like Dasatinib) and the 4-(2-aminoethyl) side chain (the essential "ethylamine" tail found in histamine and dopamine).

This dual-nature architecture allows the compound to function as a versatile template for developing:

-

Histamine H2 Receptor Ligands: Bioisosteres of histamine with modified lipophilicity.

-

Kinase & Enzyme Inhibitors: Scaffolds targeting ATP-binding pockets (e.g., Src, CDK) or specific enzymes like 5-Lipoxygenase (5-LOX).

-

Synthetic Intermediates: A modular building block for fragment-based drug design (FBDD).

Physicochemical Properties

| Property | Value |

| CAS Number | 124458-17-9 |

| Molecular Formula | C₁₁H₁₃N₃S |

| Molecular Weight | 219.31 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Aqueous solubility is pH-dependent (soluble in dilute acid). |

| Storage | -20°C, desiccated, protected from light. |

Optimal Dosage & Concentration Ranges

Note: This compound is a research chemical. "Dosage" refers to experimental concentrations for in vitro and ex vivo assays, not human clinical dosing.

A. In Vitro Biochemical Assays (Enzyme/Receptor Binding)

| Application | Concentration Range | Rationale |

| Receptor Binding Screening (H2) | 10 nM – 10 µM | The 2-aminoethyl tail mimics histamine. Low nM range detects high-affinity binding; µM range identifies partial agonism or low-affinity interactions due to the bulky anilino group. |

| Kinase Inhibition Screening | 100 nM – 50 µM | As a fragment, the core scaffold typically exhibits moderate potency (µM). Derivatization is usually required to reach nM potency. |

| Enzyme Inhibition (e.g., 5-LOX) | 1 µM – 100 µM | Initial hit identification often occurs in the low micromolar range for this scaffold class. |

B. Cellular Assays (Signaling & Viability)

| Application | Concentration Range | Rationale |

| Cell Signaling Modulation | 1 µM – 25 µM | Effective range for modulating phosphorylation pathways (if acting as a kinase inhibitor) or cAMP levels (if acting on H2 receptors). |

| Cytotoxicity/Apoptosis | > 50 µM | The 2-anilinothiazole core can induce apoptosis at high concentrations. Use <10 µM to avoid off-target toxicity in non-oncology studies. |

| Negative Control | < 100 nM | At this concentration, the scaffold rarely exerts significant biological effects, serving as a baseline. |

Mechanism of Action & Signaling Pathways

The compound's biological activity is dictated by its two distinct structural domains.

Structural Logic Diagram

Figure 1: Structure-Activity Relationship (SAR) mapping of the 2-anilino-4-(2-aminoethyl)thiazole scaffold to potential biological targets.

Experimental Protocols

Protocol A: Stock Solution Preparation & Storage

Objective: Create a stable, precipitation-free stock for biological assays.

-

Solvent Choice:

-

Primary: Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%).

-

Secondary: Ethanol (requires lower concentration).

-

Avoid: Direct dissolution in PBS or media (risk of precipitation due to lipophilic anilino group).

-

-

Preparation Steps:

-

Weigh 10 mg of 2-Anilino-4-(2-aminoethyl)thiazole.

-

Add 456 µL of DMSO to achieve a 100 mM master stock.

-

Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Protocol B: In Vitro Kinase Inhibition Screening

Objective: Evaluate the compound's potential as an ATP-competitive inhibitor fragment.

Materials:

-

Target Kinase (e.g., Src, CDK2) + Substrate.

-

ATP (at Km concentration).

-

Assay Buffer (typically HEPES/MgCl₂).

-

Detection Reagent (e.g., ADP-Glo™ or ³³P-ATP).

Procedure:

-

Serial Dilution: Prepare a 3-fold dilution series in DMSO (10 mM down to 10 µM).

-

Intermediate Dilution: Dilute 1:20 into Assay Buffer to create 5x working solutions (5% DMSO).

-

Reaction Setup:

-

Add 2 µL of Compound Working Solution to a 384-well plate.

-

Add 4 µL of Enzyme/Substrate mix.

-

Incubate for 15 minutes at Room Temperature (allows pre-equilibration).

-

Add 4 µL of ATP to initiate the reaction.

-

Final Assay Volume: 10 µL. Final DMSO: 1%.

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add detection reagent according to kit instructions and read signal (Luminescence/Fluorescence).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol C: Chemical Derivatization (Amine Coupling)

Objective: Use the primary amine on the ethyl side chain to attach fluorophores or extend the scaffold.

Rationale: The primary amine is nucleophilic, while the anilino nitrogen is less reactive due to resonance delocalization. This allows selective functionalization at the 4-position tail.

-

Reagents:

-

Compound (1 eq).[3]

-

Carboxylic Acid or NHS-Ester (1.1 eq).

-

Coupling Agent: HATU or EDC/HOBt (1.2 eq).

-

Base: DIPEA (3 eq).

-

Solvent: DMF (Anhydrous).

-

-

Workflow:

-

Dissolve the carboxylic acid partner in DMF.

-

Add DIPEA and HATU; stir for 5 minutes to activate.

-

Add 2-Anilino-4-(2-aminoethyl)thiazole (dissolved in minimal DMF).

-

Stir at Room Temperature for 2-4 hours under Nitrogen.

-

Monitoring: Check reaction progress via LC-MS (Target Mass = MW_acid + MW_amine - 18).

-

Purification: Dilute with Ethyl Acetate, wash with NaHCO₃ and Brine. Purify via Prep-HPLC.

-

References & Validation

-

Benchchem. (n.d.). 2-Anilino-4-(2-aminoethyl)thiazole Research Chemical Profile. Retrieved from

-

Validation: Confirms the compound's status as a research chemical and its structural link to the 2-aminothiazole scaffold used in kinase inhibitors and H2 agonists.

-

-

Chem-Impex International. (n.d.). 2-Anilino-4-(2-Aminoethyl)Thiazole General Information. Retrieved from

-

Validation: Provides physical property data and confirms applications in pharmaceutical development and enzyme inhibition studies.

-

-

National Institutes of Health (NIH). (2014). Biological activity of thiazole derivatives and H2-receptor agonists. PubMed.

-

Context: Supports the mechanistic link between the 2-aminoethylthiazole moiety and histamine H2 receptor activity (e.g., Amthamine analogs).

-

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry.

-

Context: Foundational text establishing the 2-anilinothiazole core as a privileged scaffold for ATP-competitive inhibition.

-

Sources

Reagents required for the synthesis of 2-Anilino-4-(2-aminoethyl)thiazole

An Application Note and Protocol for the Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole

Authored by: A Senior Application Scientist

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The title compound, 2-Anilino-4-(2-aminoethyl)thiazole, is a key intermediate for the development of novel therapeutic agents, with its unique structure allowing for further modifications to explore structure-activity relationships.[3][4] This document provides a detailed guide to the reagents and a comprehensive, two-part protocol for the synthesis of this important research chemical, grounded in the principles of the Hantzsch thiazole synthesis.[1][5]

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most classical and versatile method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][5] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][6] For the synthesis of 2-Anilino-4-(2-aminoethyl)thiazole, a two-stage approach is optimal:

-

Stage 1: Hantzsch Condensation - Formation of the protected thiazole ring system.

-

Stage 2: Deprotection - Removal of the protecting group from the aminoethyl side chain to yield the final product.

This strategy is necessary to prevent the primary amine of the 2-aminoethyl side chain from interfering with the ring-forming condensation reaction.

Reagents and Materials

Successful synthesis of 2-Anilino-4-(2-aminoethyl)thiazole requires careful selection of high-purity reagents. The following table summarizes the key reagents required for this synthesis.

| Reagent | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| N-Phenylthiourea | Provides the 2-anilino moiety | C₇H₈N₂S | 152.22 | High purity is crucial for good yield and to avoid side products. |

| 4-Bromo-1-(tert-butoxycarbonylamino)butan-2-one | α-haloketone precursor for the thiazole ring and protected aminoethyl side chain | C₉H₁₆BrNO₃ | 282.13 | The Boc-protecting group is acid-labile, allowing for straightforward deprotection. |

| Ethanol (EtOH) | Reaction Solvent | C₂H₅OH | 46.07 | Anhydrous ethanol is preferred to minimize side reactions. |

| Triethylamine (Et₃N) | Base | C₆H₁₅N | 101.19 | Used to neutralize the HBr formed during the condensation. |

| Trifluoroacetic Acid (TFA) | Deprotection Reagent | C₂HF₃O₂ | 114.02 | A strong acid used for the removal of the Boc protecting group. |

| Dichloromethane (DCM) | Solvent for Deprotection | CH₂Cl₂ | 84.93 | Should be anhydrous. |

| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | NaHCO₃ | 84.01 | Used in aqueous solution for workup. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | C₄H₈O₂ | 88.11 | For product extraction during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Na₂SO₄ | 142.04 | For drying the organic extracts. |

| Silica Gel | Stationary Phase for Chromatography | SiO₂ | 60.08 | For purification of the intermediate and final product. |

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]

Part 1: Synthesis of tert-butyl (2-(2-anilino-1,3-thiazol-4-yl)ethyl)carbamate (Protected Intermediate)

This part of the protocol focuses on the Hantzsch condensation to form the thiazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylthiourea (1.52 g, 10 mmol) and 4-bromo-1-(tert-butoxycarbonylamino)butan-2-one (2.82 g, 10 mmol) in ethanol (100 mL).

-

Addition of Base: To the stirred solution, add triethylamine (1.4 mL, 10 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure protected intermediate.[1]

Part 2: Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole (Final Product)

This section details the deprotection of the aminoethyl side chain.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the purified tert-butyl (2-(2-anilino-1,3-thiazol-4-yl)ethyl)carbamate (from Part 1) in dichloromethane (50 mL) in a round-bottom flask with a magnetic stirrer.

-

Deprotection: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (approximately a 1:1 ratio of DCM to TFA by volume).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography if necessary to obtain the final product, 2-Anilino-4-(2-aminoethyl)thiazole.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway.

Caption: Synthetic workflow for 2-Anilino-4-(2-aminoethyl)thiazole.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism.[1][2] The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[1]

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Conclusion

The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole is a robust process that relies on the classic Hantzsch thiazole synthesis, coupled with a standard protecting group strategy. The protocols outlined in this document are designed to be reproducible and scalable for research and development purposes. The versatility of the 2-aminothiazole core ensures that this compound and its derivatives will continue to be of significant interest in the field of drug discovery.[7][8]

References

- Vertex AI Search, Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyan

- Benchchem, Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers,

- Benchchem, Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyan

- Vertex AI Search, Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.,

- Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Thiazole,

- Organic Chemistry Portal, Thiazole synthesis,

- PMC, Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents,

- Benchchem, 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical,

- ChemicalBook, 2-Aminothiazole: synthesis, biological activities and toxicity,

- Vertex AI Search, An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles,

- Taylor & Francis, Full article: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity rel

- Vertex AI Search, Modular synthesis of thiazoline and thiazole deriv

- ResearchGate, Synthesis of thiourea-derived thiazolines | Download Scientific Diagram,

- ResearchGate, Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.,

- Slideshare, Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX,

- Chemcess, Chloroacetaldehyde: Properties, Production And Uses,

- Chem-Impex, 2-Anilino-4-(2-Aminoethyl)Thiazole,

- Chem-Impex, 2-Anilino-4-(2-Aminoéthyl)Thiazole,

- Der Pharma Chemica, Synthesis of novel 2-amino thiazole deriv

- MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]

Application Note & Protocols: Methods for Incorporating 2-Anilino-4-(2-aminoethyl)thiazole into Peptide Chains

Abstract

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural features, and improved pharmacological profiles.[1][2] The thiazole ring, in particular, is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to influence molecular conformation and engage in specific interactions with biological targets.[1][3][4] This document provides a detailed guide for researchers on the chemical strategies and protocols for incorporating the versatile building block, 2-Anilino-4-(2-aminoethyl)thiazole (AET), into peptide chains. We present comprehensive, field-tested protocols for both Solid-Phase Peptide Synthesis (SPPS) and an overview of solution-phase methods, focusing on the critical aspects of protection group strategy, coupling reagent selection, and final peptide cleavage.

Introduction: The Significance of the AET Scaffold

2-Anilino-4-(2-aminoethyl)thiazole is a unique trifunctional building block. Its structure combines a 2-aminothiazole core, a known pharmacophore with a wide range of biological activities, with an anilino group and a flexible aminoethyl side chain.[5][6][7][8][9] The primary amine of the aminoethyl group serves as a versatile handle for covalent attachment to a peptide backbone, effectively allowing AET to be utilized as a non-canonical amino acid analogue.[10] Incorporating this moiety can introduce a combination of rigidity (from the thiazole-aniline core) and flexibility (from the ethyl linker), providing novel conformational constraints to the peptide. Thiazole-containing peptides are known for their diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties, making the AET scaffold a highly attractive component for generating novel therapeutic leads.[11][12][13]

Prerequisite: Synthesis and Protection of the AET Building Block

To be incorporated into a peptide using standard synthesis methodologies, the AET molecule must first be converted into a suitable building block with orthogonal protecting groups. This is essential to direct the chemistry to the desired site and prevent unwanted side reactions, such as oligomerization or side-chain acylation.[14] The most common and robust strategy for peptide synthesis is the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) approach, which we will focus on.[15]

The AET molecule presents two primary nucleophilic sites: the terminal amine of the ethyl group (-CH₂-NH₂) and the anilino nitrogen (-NH-Ph). The terminal ethylamine is significantly more basic and nucleophilic than the anilino nitrogen and is the intended point of attachment for the peptide backbone. Therefore, it must be protected with the base-labile Fmoc group to serve as the temporary N-terminal protection.

Protocol 2.1: Synthesis of N-(2-(2-Anilino-1,3-thiazol-4-yl)ethyl)-9H-fluoren-9-yl-methanamide (Fmoc-AET)

This protocol outlines the selective protection of the more reactive ethylamine.

-

Dissolution : Dissolve 2-Anilino-4-(2-aminoethyl)thiazole (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃). Ensure the starting material is fully dissolved.

-

Addition of Fmoc-OSu : In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane.

-

Reaction : Slowly add the Fmoc-OSu solution to the AET solution under constant stirring at room temperature.

-

pH Monitoring : Periodically check the pH of the reaction mixture and maintain it between 8.5 and 9.0 by adding small aliquots of 10% Na₂CO₃ as needed.[15] The reaction is typically complete within 4-6 hours.

-

Workup : Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture to pH ~2-3 with 1M HCl. This will precipitate the Fmoc-protected product.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Fmoc-AET building block.

Note: While the anilino nitrogen is less reactive, protection (e.g., with a Boc group) may be considered for particularly sensitive sequences or to completely eliminate any risk of side reactions. However, for most standard applications, selective N-Fmoc protection of the ethylamine is sufficient.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-AET

SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and ease of purification.[2][16] The following protocol details the incorporation of the Fmoc-AET building block into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Workflow for SPPS Incorporation of AET

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]

- 11. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole

Subject: Optimization of Hantzsch Condensation & Deprotection Protocols Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary: The Chemical Challenge

The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole presents a dual challenge: constructing the thiazole core while managing the nucleophilic "2-aminoethyl" side chain.